Rolofylline metabolite M1-cis is a significant compound derived from rolofylline, primarily known for its pharmacological activity as an adenosine A1 receptor antagonist. Rolofylline itself is utilized in the treatment of conditions related to renal function, particularly in enhancing diuresis by blocking adenosine receptors. The metabolism of rolofylline predominantly occurs through cytochrome P450 enzymes, specifically CYP3A4, leading to the formation of two active metabolites: M1-trans and M1-cis .
The synthesis of rolofylline involves several key steps:
The molecular structure of M1-cis is characterized by its tricyclic framework derived from the purine structure. Specific structural data includes:
Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound.
Rolofylline undergoes various chemical reactions during its metabolic process:
Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Controlled temperatures and pH levels are maintained to ensure selective reactions .
The mechanism of action for M1-cis revolves around its interaction with adenosine A1 receptors:
M1-cis exhibits several notable physical and chemical properties:
These properties are critical for understanding how M1-cis behaves in biological systems and its potential applications in therapeutics.
M1-cis has several applications in scientific research and clinical settings:
The ongoing research into M1-cis continues to reveal its significance within pharmacology, particularly concerning renal health and function.
The primary metabolic pathway for Rolofylline (KW-3902), an adenosine A1 receptor antagonist, involves cytochrome P450 (CYP)-mediated oxidation, with CYP3A4 identified as the dominant isoform responsible for generating its major metabolites, M1-cis and M1-trans. Rolofylline undergoes oxidative demethylation or hydroxylation catalyzed by CYP3A4 in the liver, leading to the formation of these pharmacologically active metabolites [1] [2]. Kinetic studies using human liver microsomes demonstrate that the reaction follows Michaelis-Menten kinetics, with an estimated K~m~ of 15–25 µM and V~max~ of 120–150 pmol/min/mg protein for M1-cis formation. This confirms CYP3A4’s high catalytic efficiency toward Rolofylline biotransformation [1] [3].
Table 1: Kinetic Parameters for CYP3A4-Mediated Rolofylline Metabolism
Metabolite | K~m~ (µM) | V~max~ (pmol/min/mg) | Catalytic Efficiency (V~max~/K~m~) |
---|---|---|---|
M1-cis | 18.2 ± 3.1 | 132.5 ± 18.7 | 7.28 |
M1-trans | 22.4 ± 4.6 | 145.3 ± 22.1 | 6.49 |
The metabolic flux toward M1-cis is influenced by extrinsic factors, including drug-drug interactions. Coadministration of strong CYP3A4 inhibitors (e.g., ketoconazole) reduces M1-cis formation by >80%, while inducers (e.g., rifampin) increase production by 2.5-fold. However, a clinical study assessing the impact of multiple Rolofylline doses on midazolam (a sensitive CYP3A4 substrate) revealed only a modest increase in midazolam exposure (AUC ratio: 1.20 [90% CI: 1.12–1.29]), indicating Rolofylline and its metabolites do not significantly inhibit CYP3A4 in vivo [3].
M1-cis and M1-trans exist as stereoisomers resulting from differences in the spatial orientation of functional groups around a chiral center or rigid bond in their chemical structures. In vitro and in vivo studies confirm non-enzymatic interconversion between these isomers via spontaneous epimerization, establishing a dynamic equilibrium [1] [6]. The interconversion follows first-order kinetics, with the forward (M1-trans → M1-cis) rate constant (k~f~) estimated at 0.12 h⁻¹ and the reverse (M1-cis → M1-trans) constant (k~r~) at 0.08 h⁻¹ in plasma at physiological pH. This results in a steady-state cis:trans ratio of approximately 40:60 under physiological conditions [1].
Table 2: Stereoisomer Interconversion Kinetics of M1 Metabolites
Parameter | M1-trans → M1-cis | M1-cis → M1-trans |
---|---|---|
Rate Constant (h⁻¹) | 0.12 ± 0.03 | 0.08 ± 0.02 |
Half-life (h) | 5.8 | 8.7 |
Equilibrium Ratio | ~40:60 (cis:trans) |
The equilibrium is pH-dependent, with acidic conditions favoring the cis configuration and alkaline conditions favoring trans. Temperature also affects the rate, with a Q~10~ (rate increase per 10°C) of 1.8. Notably, the interconversion occurs without hepatic enzymes, as confirmed in plasma incubations, though albumin may marginally accelerate the process by providing a catalytic surface [1].
The stereochemical interconversion and differential clearance of M1 isomers significantly influence Rolofylline’s pharmacokinetic (PK) profile. Population PK modeling of Rolofylline and its metabolites reveals that M1-cis exhibits a 1.8-fold lower systemic clearance (CL~s~ = 18.3 L/h) compared to M1-trans (CL~s~ = 32.7 L/h), leading to a longer half-life (t~½~) for M1-cis (4.5–5.2 h vs. 3.2–3.8 h for M1-trans) [1]. This clearance disparity arises partly from M1-trans’s higher affinity for phase II conjugation (e.g., glucuronidation), facilitating renal excretion.
Table 3: Pharmacokinetic Parameters of Rolofylline and M1 Metabolites
Compound | Clearance (L/h) | Volume of Distribution (L) | Half-life (h) |
---|---|---|---|
Rolofylline | 24.4 | 239 | 2.8–3.5 |
M1-cis | 18.3 | 142 | 4.5–5.2 |
M1-trans | 32.7 | 155 | 3.2–3.8 |
The implications extend to metabolite accumulation:
These dynamics underscore the necessity of quantifying individual isomers—not total M1—in PK studies to predict pharmacologically active drug exposure accurately.
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7